N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
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Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C18H11ClF6N2O2S and its molecular weight is 468.8. The purity is usually 95%.
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Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic compound notable for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C18H11ClF6N2O2S
- Molecular Weight : 468.8 g/mol
The structure includes a chloro group and a trifluoromethyl group attached to a phenyl ring, alongside an acetamide functional group. This unique configuration contributes to its biological activity by influencing interactions with various biological targets.
Preliminary studies suggest that the compound exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : The trifluoromethyl groups are known to enhance binding affinity to certain enzymes, potentially acting as inhibitors for cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These pathways are critical in inflammatory responses and cancer progression .
- Anticancer Properties : Initial evaluations indicate that the compound may possess anticancer properties, possibly through the inhibition of tumor growth-related signaling pathways.
- Anti-inflammatory Effects : The structural motifs present in the compound suggest potential anti-inflammatory activity, making it a candidate for treating conditions related to chronic inflammation.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against various targets:
Target | Activity | IC50 Value (µM) |
---|---|---|
AChE | Moderate Inhibition | 19.2 |
BChE | Moderate Inhibition | 13.2 |
COX-2 | Moderate Inhibition | Not specified |
LOX-15 | Moderate Inhibition | Not specified |
These results indicate that the compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases such as Alzheimer's .
Study on Anticancer Activity
A case study focused on the anticancer potential of similar compounds revealed that derivatives with trifluoromethyl substitutions exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study indicated that these compounds could effectively block cell proliferation by inducing apoptosis through mitochondrial pathways.
Study on Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects of compounds similar to this compound in mouse models. Results showed significant reductions in inflammation markers when treated with these compounds compared to controls, suggesting a promising therapeutic application for inflammatory diseases .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF6N2O2S/c19-11-3-2-9(6-10(11)18(23,24)25)26-15(28)7-14-16(29)27-12-5-8(17(20,21)22)1-4-13(12)30-14/h1-6,14H,7H2,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCFGGGTZNZSRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(S2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.